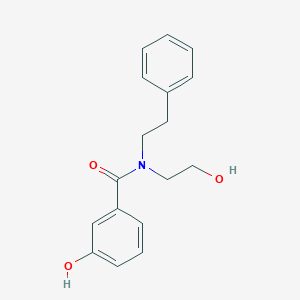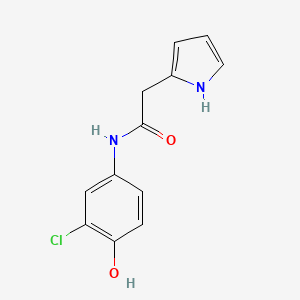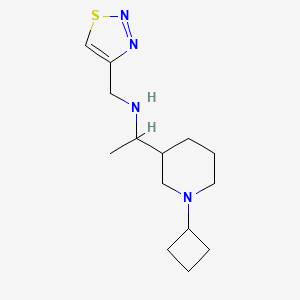
3-hydroxy-N-(2-hydroxyethyl)-N-(2-phenylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-N-(2-hydroxyethyl)-N-(2-phenylethyl)benzamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, as it was found to increase the oxidation of fatty acids and improve insulin sensitivity. However, it has also gained attention for its potential use as a performance-enhancing drug in sports, leading to its ban by the World Anti-Doping Agency.
Mécanisme D'action
3-hydroxy-N-(2-hydroxyethyl)-N-(2-phenylethyl)benzamide acts as a selective PPARδ agonist, which activates the transcription of genes involved in lipid metabolism and energy expenditure. It binds to the ligand-binding domain of PPARδ and induces a conformational change, leading to the recruitment of coactivators and subsequent gene expression. This results in the activation of fatty acid oxidation pathways and the inhibition of lipogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved insulin sensitivity, and reduced inflammation. It has also been found to increase endurance and improve muscle recovery in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-hydroxy-N-(2-hydroxyethyl)-N-(2-phenylethyl)benzamide in lab experiments is its ability to selectively activate PPARδ, which allows for the investigation of specific pathways involved in lipid metabolism. However, its potential use as a performance-enhancing drug in sports has led to its ban by the World Anti-Doping Agency, limiting its availability for research purposes.
Orientations Futures
Future research on 3-hydroxy-N-(2-hydroxyethyl)-N-(2-phenylethyl)benzamide could focus on its potential therapeutic use in metabolic and cardiovascular diseases, as well as its effects on exercise performance and muscle recovery. Additionally, further studies could investigate the long-term safety and potential side effects of this compound use.
Méthodes De Synthèse
The synthesis of 3-hydroxy-N-(2-hydroxyethyl)-N-(2-phenylethyl)benzamide involves several steps, including the condensation of 2-bromoacetic acid with 2-phenylethylamine, followed by the reaction with 3-hydroxybenzaldehyde and subsequent reduction with sodium borohydride. The final product is purified by column chromatography and characterized by spectroscopic methods.
Applications De Recherche Scientifique
3-hydroxy-N-(2-hydroxyethyl)-N-(2-phenylethyl)benzamide has been extensively studied for its potential therapeutic effects in various diseases, including obesity, diabetes, and cardiovascular disorders. It has been shown to increase the expression of genes involved in fatty acid metabolism and decrease the synthesis of triglycerides in the liver. Additionally, it has been found to improve glucose uptake and insulin sensitivity in skeletal muscle cells.
Propriétés
IUPAC Name |
3-hydroxy-N-(2-hydroxyethyl)-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-12-11-18(10-9-14-5-2-1-3-6-14)17(21)15-7-4-8-16(20)13-15/h1-8,13,19-20H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBXDSIEEPEOCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CCO)C(=O)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[1-[(2-Ethylpyrazol-3-yl)methyl]-4-methylpiperidin-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7648005.png)
![N-cyclohexyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]propanamide](/img/structure/B7648012.png)

![[1-[5-(5-Methylfuran-2-yl)thiophene-2-carbonyl]piperidin-2-yl]methylurea](/img/structure/B7648033.png)
![1,3-dimethyl-N-[1-(3,3,3-trifluoropropyl)piperidin-4-yl]pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7648039.png)
![3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648054.png)

![(2S)-3-methyl-2-[(1-propan-2-yltetrazol-5-yl)methylamino]butan-1-ol](/img/structure/B7648065.png)
![7-Methyl-4-[1-(2-methylpropyl)pyrazole-4-carbonyl]-1,3-dihydropyrido[2,3-b]pyrazin-2-one](/img/structure/B7648066.png)
![3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea](/img/structure/B7648074.png)
![5-cyclohexyl-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7648082.png)
![1,1-Dimethyl-3-[2-[(8-methylquinazolin-4-yl)amino]ethyl]urea](/img/structure/B7648092.png)
![3-Methyl-1-[3-[(6-methylpyrimidin-4-yl)amino]propyl]quinoxalin-2-one](/img/structure/B7648104.png)